3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound characterized by its unique structural features, including a propanoic acid moiety linked to a 1,2,4-oxadiazole ring that is substituted with a 3-methylphenyl group. This compound has garnered attention for its potential applications in medicinal chemistry and drug development due to its biological activity.
The compound can be synthesized through various methods, primarily involving organic synthesis techniques that allow for the construction of the oxadiazole ring and subsequent functionalization with the propanoic acid group. It is available from chemical suppliers for research purposes and is often used as a building block in the synthesis of more complex molecules.
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid falls under the category of oxadiazole derivatives. Oxadiazoles are five-membered heterocyclic compounds that contain two nitrogen atoms and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several key steps:
Technical details regarding specific reaction conditions (temperature, solvent choice, catalysts) can vary based on the desired yield and purity of the final product.
The molecular formula for 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is C₁₂H₁₂N₂O₃. The compound features:
The reactivity of 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be attributed to both the carboxylic acid group and the oxadiazole ring. Common reactions include:
These reactions are significant for synthesizing derivatives and exploring the compound's reactivity in various environments.
The mechanism of action for compounds like 3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid often involves interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that similar compounds may exhibit binding affinity towards cyclooxygenase enzymes or other metabolic pathways involved in inflammation and pain modulation.
Data from interaction studies indicate that these compounds may inhibit specific enzyme activities or modulate receptor signaling pathways, leading to their therapeutic effects.
The compound typically appears as a white to off-white powder. It is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water due to its hydrophobic characteristics.
Key chemical properties include:
3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has potential applications in various fields:
The strategic disconnection of the 1,2,4-oxadiazole ring reveals two principal retrosynthetic pathways:
Pathway A: Amidoxime RouteThe O-acylamidoxime cyclization represents the most reliable method for constructing 3,5-disubstituted-1,2,4-oxadiazoles. This approach begins with the preparation of 3-methylbenzamidoxime (I) from 3-methylbenzonitrile via hydroxylamine treatment. Subsequent acylation with succinic anhydride derivatives generates the O-acylated intermediate (II), which undergoes thermally or microwave-assisted cyclodehydration. Density functional theory (DFT) studies confirm this intramolecular cyclization proceeds via a concerted asynchronous transition state with an activation barrier of ~25 kcal/mol [2].
Pathway B: Nitrile Oxide Dipolar CycloadditionAlternative access involves the [3+2] cycloaddition of 3-methylbenzonitrile oxide (III) with cyanoethyl-containing dipolarophiles. While atom-economical, this method suffers from regioselectivity challenges when unsymmetrical dipolarophiles are employed. The 1,3-dipole is typically generated in situ from hydroxyimino chlorides or aldoxime dehydration [5] [9].
Key Mechanistic Insights:
Functionalization of the 3-methylphenyl moiety precedes or follows oxadiazole formation, with each strategy imposing distinct selectivity constraints:
Direct electrophilic substitution on the pre-formed oxadiazole is hindered by the electron-withdrawing character of the heterocycle. Successful pre-functionalization requires:
Palladium-catalyzed transformations enable selective derivatization after heterocycle assembly:
Suzuki-Miyaura Coupling: 3-(3-Bromomethylphenyl)-1,2,4-oxadiazole + ArB(OH)₂ → Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 80°C Yields: 70-92% (electron-deficient boronic acids give highest yields) Buchwald-Hartwig Amination: Catalyst system: Pd₂(dba)₃/XPhos Amine scope: Primary alkylamines > anilines (secondary amines lower yield)
Table 2: Cyclocondensation Method Comparison for 3-Aryl Substitution
Method | Conditions | Yield Range | Regioselectivity | Functional Group Tolerance |
---|---|---|---|---|
Classical Amidoxime | DMF, 120°C, 8-12h | 60-75% | High (≥95:5) | Moderate (ester, nitro, halide) |
MW-Assisted Solid Phase | SiO₂, 150°C, 15 min | 85-93% | High (≥98:2) | Broad (including boronate esters) |
Nitrile Oxide Cycloaddition | RT, 24h | 40-65% | Low (60:40 to 80:20) | Poor (dipolarophiles require protection) |
Critical Parameter Control:
The propanoic acid moiety enables peptide coupling, esterification, or amide formation but requires protection during heterocycle assembly to prevent side reactions:
tert-Butyloxycarbonyl (Boc) Strategy:Installation: Boc₂O (1.2 eq.), DMAP (0.1 eq.), THF, 0°C→RT (90-95% yield)Stability: Resists cyclocondensation conditions (acid chlorides, bases < pH 10)Deprotection: TFA/DCM (1:1), 0°C, 30 min (quantitative) without oxadiazole degradation [6]
Carboxybenzyl (Cbz) Approach:Installation: Cbz-Cl (1.5 eq.), Na₂CO₃, dioxane/H₂O (4:1), 0°C (82-88%)Cleavage: H₂ (1 atm), Pd/C (10%), EtOH, 3h (monitoring by TLC essential)Caution: Concurrent reduction of the oxadiazole ring may occur beyond 4h reaction time
Competing N-acylation of the oxadiazole nitrogen (N4 position) occurs when employing:
Optimized Peptide Coupling Protocol:
HOOC-(CH₂)₂-Oxadiazole-Ar + H₂N-R → Step 1: EDC·HCl (1.2 eq.), HOAt (1.5 eq.), DMF, -15°C, 10 min Step 2: Amine (1.1 eq.), -15°C→RT, 12h Yields: 75-92% (no N-acylation observed by LC-MS)
Table 3: Protecting Group Performance in Propanoic Acid Functionalization
Protecting Group | Installation Yield | Deprotection Conditions | Oxadiazole Stability | Side Reaction Risk |
---|---|---|---|---|
Methyl Ester | 95% (CH₂N₂/Et₂O) | LiOH (2 eq.), THF/H₂O, RT | Moderate (ring opening at >40°C) | Ester hydrolysis during chromatography |
tert-Butyl Ester | 85% (isobutylene/H₂SO₄) | TFA/DCM (1:1), 1h | High | Cationic side reactions with acid-sensitive groups |
Boc | 90% (Boc₂O/DMAP) | TFA/DCM (1:1), 30 min | Excellent | None significant |
Cbz | 88% (Cbz-Cl/Na₂CO₃) | H₂/Pd-C, 3h | Good (avoid over-reduction) | Oxadiazole hydrogenolysis (5-8%) |
Advanced Solution: Silyl-protected propanoates (e.g., tert-butyldiphenylsilyl esters) enable fluoride-mediated deprotection orthogonal to acid/base-sensitive functionality [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0